NAMPT activator-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NAMPT activator-7 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has garnered significant attention due to its potential neuroprotective effects and its ability to boost intracellular levels of NAD, which is essential for various cellular processes, including energy production, DNA repair, and cell signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NAMPT activator-7 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. Common reagents used in these steps include aldehydes, amines, and catalysts such as palladium or copper.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s activity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput screening to identify the most effective reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
NAMPT activator-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its stability or activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups, further diversifying the compound’s chemical properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides, alkylating agents, and acids or bases are employed under controlled conditions to achieve the desired substitutions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
NAMPT activator-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NAD salvage pathway and the role of NAMPT in cellular metabolism.
Biology: Investigated for its effects on cellular processes such as energy production, DNA repair, and cell signaling.
Medicine: Explored for its potential neuroprotective effects in the treatment of neurodegenerative diseases like Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS).
Industry: Utilized in the development of NAD-boosting supplements and therapeutics aimed at improving cellular health and longevity
Wirkmechanismus
NAMPT activator-7 exerts its effects by binding to the active site of nicotinamide phosphoribosyltransferase (NAMPT), enhancing its enzymatic activity. This leads to an increase in the production of nicotinamide mononucleotide (NMN), which is subsequently converted to nicotinamide adenine dinucleotide (NAD). Elevated NAD levels support various cellular functions, including energy metabolism, DNA repair, and cell survival. The compound’s neuroprotective effects are attributed to its ability to maintain NAD homeostasis, thereby protecting neurons from damage and degeneration .
Vergleich Mit ähnlichen Verbindungen
NAMPT activator-7 is compared with other similar compounds, such as:
DS68702229: A potent NAMPT activator with a different chemical structure but similar biological activity.
This compound is unique due to its specific binding affinity and the resulting enhancement of NAMPT activity, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C21H17ClN4O3 |
---|---|
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
6-[[1-[(4-chloro-1-methylpyrazol-3-yl)methyl]-3-oxo-1H-isoindol-2-yl]methyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H17ClN4O3/c1-25-11-15(22)17(24-25)9-18-13-4-2-3-5-14(13)20(27)26(18)10-12-6-7-16-19(8-12)29-21(28)23-16/h2-8,11,18H,9-10H2,1H3,(H,23,28) |
InChI-Schlüssel |
YTVWNBYOQCGELL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)CC2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)NC(=O)O5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.